5-Ethynylpyrrolidine-2-carboxylic acid (often referred to as 5-ethynylproline) is a specialized, conformationally restricted unnatural amino acid featuring a terminal alkyne at the delta position of the pyrrolidine ring. Unlike standard linear alkyne-tagged amino acids, this compound is engineered specifically for the synthesis of conformationally constrained peptidomimetics, such as azabicycloalkane scaffolds and macrocyclic drug candidates. Its primary procurement value lies in its dual functionality: the pyrrolidine core enforces rigid peptide backbone geometries, while the 5-position alkyne serves as a highly reactive handle for Ring-Closing Enyne Metathesis (RCEYM) or copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1].
Substituting 5-ethynylpyrrolidine-2-carboxylic acid with generic alkyne-bearing amino acids—such as propargylglycine or 4-ethynylproline—results in fundamental synthetic failures when targeting fused bicyclic or macrocyclic scaffolds. Linear analogs like propargylglycine lack the cyclic rigidity necessary to induce stabilizing beta- or gamma-turns, leading to severe entropic penalties during cyclization and a failure to mimic target peptide conformations. Furthermore, positional isomers like 4-ethynylproline project the alkyne radially away from the peptide backbone; while suitable for side-chain functionalization, this geometry is vectorially incompatible with intramolecular backbone cyclization, rendering it useless for generating 7,5-fused azabicycloalkane systems via metathesis [1].
In the synthesis of functionalized azabicycloalkane scaffolds, the incorporation of 5-ethynylpyrrolidine-2-carboxylic acid dictates the conformational outcome of the resulting peptidomimetic. Quantitative structural analysis demonstrates that scaffolds derived from this compound successfully establish reverse-turn conformations, with 90–97% of the conformers exhibiting a target torsion angle β of less than 60°. In contrast, linear alkyne precursors fail to provide the necessary steric constraint, resulting in highly flexible backbones that cannot stabilize these critical secondary structures [1].
| Evidence Dimension | Reverse-turn conformer population (torsion angle β < 60°) |
| Target Compound Data | 90–97% stable reverse-turn conformers |
| Comparator Or Baseline | Linear alkyne amino acids like propargylglycine (0% stable constrained turn without scaffold) |
| Quantified Difference | >90% increase in target conformer stabilization |
| Conditions | NMR and computational conformational analysis of functionalized azabicycloalkane scaffolds |
Procuring this specific compound is essential for synthesizing integrin antagonists or other peptidomimetics that require strict reverse-turn geometries for receptor binding.
The precise placement of the alkyne at the 5-position of the pyrrolidine ring is a strict requirement for intramolecular Ring-Closing Enyne Metathesis (RCEYM) with adjacent alpha-allyl amino acids. 5-Ethynylpyrrolidine-2-carboxylic acid derivatives successfully undergo RCEYM to yield 7,5-fused bicyclic dienes in high yields (up to 85% overall yield for the scaffold). Attempting this specific backbone cyclization with 4-ethynylproline fails because the gamma-position alkyne is sterically and vectorially misaligned, preventing the necessary orbital overlap for metathesis [1].
| Evidence Dimension | Suitability for 7,5-fused azabicycloalkane formation via RCEYM |
| Target Compound Data | High yield (up to 85%) of fused bicyclic diene |
| Comparator Or Baseline | 4-Ethynylproline (Vectorially incompatible; 0% yield for this specific fused scaffold) |
| Quantified Difference | Absolute requirement for the 5-position substitution pattern |
| Conditions | Ruthenium-catalyzed domino metathesis of dipeptide precursors |
Buyers must select the 5-ethynyl isomer specifically when the synthetic route relies on backbone cyclization rather than simple side-chain tagging.
The use of the stereochemically defined (2S,5R)-5-ethynylpyrrolidine-2-carboxylic acid is critical for controlling the absolute configuration of complex downstream scaffolds. Utilizing this specific diastereomer ensures the correct R-configuration at the ring fusion carbon (C7) during domino metathesis. Using racemic or uncharacterized mixtures leads to the formation of inactive diastereomers, reducing the effective yield of the target cRGD-based bioconjugate by more than 50% and necessitating costly, complex chromatographic separations [1].
| Evidence Dimension | Effective yield of stereopure target scaffold |
| Target Compound Data | High diastereomeric purity maintained throughout synthesis |
| Comparator Or Baseline | Racemic alkyne insertion (>50% yield loss to inactive diastereomers) |
| Quantified Difference | Elimination of >50% downstream yield loss |
| Conditions | Synthesis of cRGD-based cyclopentapeptides for anticancer applications |
Procuring the exact (2S,5R) stereoisomer is a process-critical decision to ensure high yields and avoid complex purification in pharmaceutical manufacturing.
5-Ethynylpyrrolidine-2-carboxylic acid is the premier building block for generating 7,5-fused azabicycloalkane scaffolds. Its unique geometry allows for highly efficient Ring-Closing Enyne Metathesis (RCEYM), making it the ideal choice for researchers developing reverse-turn mimics, such as cRGD-based integrin antagonists for anticancer therapy [1].
In pharmaceutical process chemistry, the defined stereochemistry and reactive 5-alkyne handle of this compound are utilized to synthesize complex spirocyclic and macrocyclic systems, including STAT modulators and dipeptidyl peptidase inhibitors. It outperforms linear alkynes by pre-organizing the peptide backbone for favorable cyclization kinetics [1].
For applications requiring the attachment of fluorophores, targeting ligands, or pharmacokinetic modifiers without disrupting the peptide's secondary structure, this compound provides a rigidified Click chemistry (CuAAC) handle. It is specifically chosen over propargylglycine when maintaining a rigid beta- or gamma-turn is critical to the peptide's biological activity [1].